molecular formula C16H15N7O3 B11483882 4-amino-N'-[(furan-2-ylcarbonyl)oxy]-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide

4-amino-N'-[(furan-2-ylcarbonyl)oxy]-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide

Cat. No.: B11483882
M. Wt: 353.34 g/mol
InChI Key: ZBPZVUPTYCJSDU-UHFFFAOYSA-N
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Description

(E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a complex organic compound that features a triazine ring, a furan ring, and multiple amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves multiple steps. One common route includes the formation of the triazine ring followed by the introduction of the furan ring and the amino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

(E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-[AMINO({4-AMINO-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE include:

Properties

Molecular Formula

C16H15N7O3

Molecular Weight

353.34 g/mol

IUPAC Name

[(E)-[amino-[4-amino-6-(N-methylanilino)-1,3,5-triazin-2-yl]methylidene]amino] furan-2-carboxylate

InChI

InChI=1S/C16H15N7O3/c1-23(10-6-3-2-4-7-10)16-20-13(19-15(18)21-16)12(17)22-26-14(24)11-8-5-9-25-11/h2-9H,1H3,(H2,17,22)(H2,18,19,20,21)

InChI Key

ZBPZVUPTYCJSDU-UHFFFAOYSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)/C(=N\OC(=O)C3=CC=CO3)/N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)C(=NOC(=O)C3=CC=CO3)N

Origin of Product

United States

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